molecular formula C9H12N4OS B13639815 3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one

Cat. No.: B13639815
M. Wt: 224.29 g/mol
InChI Key: LTBYCIBXKKNOOE-UHFFFAOYSA-N
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Description

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a thiazole ring, and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1H-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methylthiazol-2(3H)-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole and thiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Uniqueness

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is unique due to its combination of pyrazole and thiazole rings, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is a complex organic compound notable for its unique structural features, which include a thiazole ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₅OS, with a molecular weight of approximately 253.32 g/mol. Its structure consists of:

  • A thiazole ring substituted with a methyl group at the 4-position.
  • An ethyl chain linked to an amino pyrazole at the 2-position.

This configuration is crucial for its biological activity, as both thiazole and pyrazole functionalities are known to exhibit significant pharmacological effects.

Biological Activities

Research indicates that compounds with thiazole and pyrazole functionalities exhibit a range of biological activities:

  • Antimicrobial Activity : The compound demonstrates potential antibacterial and antifungal properties, likely due to the electron-withdrawing nature of the thiazole moiety, which enhances interaction with microbial targets .
  • Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines. The presence of the thiazole ring may synergistically enhance this effect by interacting with multiple biological pathways involved in cancer progression .
  • Anticonvulsant Properties : Thiazole derivatives have been reported to exhibit anticonvulsant activity in various animal models. The mechanism may involve modulation of neurotransmitter systems or inhibition of ion channels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Substituents on the Thiazole Ring : Modifications at the 4-position of the thiazole ring can alter the compound's binding affinity to biological targets, affecting its pharmacological profile.
  • Pyrazole Moiety Variations : Changes in the amino group or the ethyl chain linked to the pyrazole can lead to substantial differences in activity against specific cancer cell lines or microbial strains .

Synthesis Methods

Various synthetic routes have been explored for preparing this compound:

  • Condensation Reactions : The synthesis often involves condensation reactions between appropriate thiazole and pyrazole precursors under acidic or basic conditions.
  • Multistep Synthesis : A typical synthetic pathway may include several steps involving cyclization and functional group transformations to yield the desired product in high purity and yield .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspect
4-MethylthiazoleThiazole ring with methyl substitutionAntimicrobialSimpler structure
4-Amino-1H-pyrazolePyrazole ring with amino groupAnticancerFocused on pyrazole chemistry
2-Amino-thiazolesThiazole ring with amino substitutionAntifungalDirectly related to fungal inhibition

The uniqueness of this compound lies in its dual functionality, combining both thiazole and pyrazole characteristics, which may offer synergistic effects not present in simpler analogs .

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

3-[2-(4-aminopyrazol-1-yl)ethyl]-4-methyl-1,3-thiazol-2-one

InChI

InChI=1S/C9H12N4OS/c1-7-6-15-9(14)13(7)3-2-12-5-8(10)4-11-12/h4-6H,2-3,10H2,1H3

InChI Key

LTBYCIBXKKNOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=O)N1CCN2C=C(C=N2)N

Origin of Product

United States

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